molecular formula C39H38INO11 B3183734 1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-

1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-

Cat. No.: B3183734
M. Wt: 823.6 g/mol
InChI Key: LKWYYULZSFFLFK-DKJXEYTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD164333 is a synthetic organic compound known for its role as a selective antagonist of endothelin A receptors. It is highly pure and biologically active, often used in research settings to study the effects of endothelin A receptor inhibition .

Preparation Methods

The synthesis of PD164333 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and biological activity .

Chemical Reactions Analysis

PD164333 undergoes various chemical reactions, primarily involving its interaction with endothelin A receptors. It is known to inhibit endothelin A receptor-mediated calcium mobilization in cells. The compound’s reactions are typically studied under controlled laboratory conditions using specific reagents and protocols .

Scientific Research Applications

PD164333 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of endothelin A receptors in various physiological and pathological processes. The compound’s ability to inhibit endothelin A receptor-mediated calcium mobilization makes it valuable for research into cardiovascular diseases, hypertension, and other conditions where endothelin A receptors play a critical role .

Mechanism of Action

PD164333 exerts its effects by selectively binding to and inhibiting endothelin A receptors. This inhibition prevents the receptors from mediating calcium mobilization in cells, thereby modulating various physiological responses. The molecular targets and pathways involved in this mechanism are primarily related to the endothelin signaling pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38INO11/c1-47-27-10-7-25(8-11-27)37(44)28(36(39(45)46)26-9-13-31-32(21-26)52-22-51-31)17-24-19-33(48-2)38(49-3)34(20-24)50-16-4-5-35(43)41-15-14-23-6-12-30(42)29(40)18-23/h6-13,18-21,42H,4-5,14-17,22H2,1-3H3,(H,41,43)(H,45,46)/b36-28-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWYYULZSFFLFK-DKJXEYTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)O)CC4=CC(=C(C(=C4)OCCCC(=O)NCCC5=CC(=C(C=C5)O)I)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)O)/CC4=CC(=C(C(=C4)OCCCC(=O)NCCC5=CC(=C(C=C5)O)I)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38INO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-
Reactant of Route 2
1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-
Reactant of Route 3
Reactant of Route 3
1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-
Reactant of Route 4
1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-
Reactant of Route 5
Reactant of Route 5
1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-
Reactant of Route 6
Reactant of Route 6
1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-

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